Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate
Overview
Description
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
The synthesis of Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an esterification process, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Scientific Research Applications
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate can be compared with other chromen-4-one derivatives, such as:
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar in structure but with an acetate group instead of an ethyl ester group.
4-Methylumbelliferone: A simpler chromen-4-one derivative with a hydroxyl group at the 7-position.
Coumarin derivatives: A broad class of compounds with varying substituents on the chromen-4-one core, exhibiting diverse biological activities.
This compound stands out due to its specific ester group and phenyl substitution, which confer unique chemical and biological properties.
Biological Activity
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate is a synthetic organic compound classified as a chromen-4-one derivative. Its unique structure offers a promising avenue for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the following structural formula:
The compound features a chromenone core, which is known for its ability to interact with various biological targets. The presence of the ethyl ester group and phenyl substitution enhances its chemical reactivity and biological potential.
Synthesis
The synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. This esterification process yields the desired product, which can then undergo various chemical transformations to explore its biological properties .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX). This inhibition can lead to reduced inflammatory responses and decreased tumor cell proliferation .
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential microbial enzymes .
- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). The mechanism involves activation of intrinsic apoptotic pathways leading to cell death .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant inhibition of cell viability, with IC50 values indicating potency comparable to standard chemotherapeutics .
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound interacts with COX enzymes through hydrogen bonding and hydrophobic interactions, suggesting a mechanism for its anti-inflammatory effects. These findings highlight the potential for developing this compound as a therapeutic agent in inflammatory diseases .
Properties
IUPAC Name |
ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-20(22)13(2)25-15-9-10-16-18(11-15)24-12-17(19(16)21)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUINKOYQLRVPFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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